molecular formula C12H17ClN2O3 B1487417 Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride CAS No. 2205503-55-3

Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride

Cat. No. B1487417
M. Wt: 272.73 g/mol
InChI Key: UETBOOBZKWXILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrido[3,2-b][1,4]oxazin, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrido[3,2-b][1,4]oxazin ring, which is a type of heterocyclic ring. Heterocyclic rings are common in many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the heterocyclic ring and the ethyl acetate group could influence its solubility and reactivity .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. Given the biological activity of similar heterocyclic compounds, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-3-16-11(15)6-9-7-17-10-5-4-8(2)13-12(10)14-9;/h4-5,9H,3,6-7H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBOOBZKWXILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=C(N1)N=C(C=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride
Reactant of Route 4
Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride
Reactant of Route 6
Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride

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